molecular formula C32H27ClN4O2S2 B11103662 N-(4-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide

N-(4-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide

Cat. No.: B11103662
M. Wt: 599.2 g/mol
InChI Key: KWKWOZMRGANEIF-UHFFFAOYSA-N
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Description

N-(4-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide is a complex organic compound that features a combination of pyrazole, thiazole, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting a thioamide with a haloketone or α-haloketone in the presence of a base.

    Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are then coupled through a nucleophilic substitution reaction, often using a suitable leaving group and a base.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically done by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar multifunctional molecules.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer progression.

Medicine

In medicine, N-(4-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide is explored for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The pyrazole and thiazole rings may interact with other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-methylbenzenesulfonamide: Lacks the pyrazole and thiazole rings, making it less complex.

    N-(4-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-benzenesulfonamide: Similar structure but without the additional methyl group on the benzene ring.

Uniqueness

The uniqueness of N-(4-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide lies in its combination of multiple functional groups, which confer a diverse range of chemical and biological activities. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C32H27ClN4O2S2

Molecular Weight

599.2 g/mol

IUPAC Name

N-[4-[2-[3-(4-chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C32H27ClN4O2S2/c1-21-3-7-23(8-4-21)29-19-31(25-9-13-26(33)14-10-25)37(35-29)32-34-30(20-40-32)24-11-15-27(16-12-24)36-41(38,39)28-17-5-22(2)6-18-28/h3-18,20,31,36H,19H2,1-2H3

InChI Key

KWKWOZMRGANEIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=NC(=CS4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC=C(C=C6)C

Origin of Product

United States

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